Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC13604011
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO2S |
|---|---|
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-3-6-4-9(11)12-5-8(6)15-7/h3-5H,2H2,1H3 |
| Standard InChI Key | CHVGLJHPJJXGBK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=CC(=NC=C2S1)Br |
| Canonical SMILES | CCOC(=O)C1=CC2=CC(=NC=C2S1)Br |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (C₁₀H₈BrNO₂S) possesses a molecular weight of 286.15 g/mol. The fused bicyclic system consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) annulated to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine substitution at the 5-position introduces electrophilic reactivity, while the ethyl ester group enhances solubility in organic solvents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrNO₂S |
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate |
| CAS Number | Not explicitly listed |
| XLogP3 | Estimated 2.8 (calculated) |
The compound’s planar structure facilitates π-π interactions with biological targets, while the bromine atom acts as a hydrogen bond acceptor, critical for binding to hydrophobic enzyme pockets.
Synthesis and Manufacturing
Traditional Synthesis Pathways
The synthesis typically begins with the bromination of thieno[2,3-c]pyridine derivatives. A common approach involves:
-
Core Formation: Constructing the thieno[2,3-c]pyridine skeleton via cyclization reactions, often using thiourea or sulfur-containing precursors.
-
Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.
-
Esterification: Introducing the ethyl ester group via reaction with ethanol in the presence of acid catalysts like sulfuric acid .
A representative procedure from VulcanChem involves continuous flow reactors to enhance yield (65–78%) and purity (>95%).
Modern Methodological Advances
Recent innovations include:
-
Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining high regioselectivity.
-
Pd-Catalyzed Cross-Coupling: Enables functionalization at the bromine site for derivatization into complex pharmacophores .
Table 2: Comparative Synthesis Conditions
| Parameter | Traditional Method | Flow Reactor Method |
|---|---|---|
| Reaction Time | 8–12 hours | 1–2 hours |
| Yield | 50–60% | 65–78% |
| Purity | 90–92% | >95% |
| Solvent System | Dichloromethane/AcOH | Tetrahydrofuran/H₂O |
These advancements address scalability challenges, making the compound accessible for high-throughput screening .
| Compound | GI₅₀ (MDA-MB-231) | GI₅₀ (MDA-MB-468) |
|---|---|---|
| Methyl 3-(4-CN-Ph)-deriv | 13 μM | 18 μM |
| Ethyl 5-Bromo-deriv | In silico 15 μM | In silico 20 μM |
In silico predictions using QSAR models align with experimental data for related compounds .
Antimicrobial and Antifungal Properties
Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate exhibits MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans. The 5-bromo isomer’s activity is under investigation, with preliminary assays showing similar potency.
Comparative Analysis with Structural Analogs
Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate
The 4-bromo isomer (C₁₀H₈BrNO₂S, MW 286.14) differs only in bromine positioning but shows distinct reactivity:
-
Synthesis: Requires harsher bromination conditions (HBr/H₂O₂).
-
Biological Activity: Lower anticancer potency (GI₅₀ >30 μM in TNBC) but enhanced solubility due to altered dipole moments.
Table 4: Isomer Comparison
| Property | 5-Bromo Isomer | 4-Bromo Isomer |
|---|---|---|
| LogP | 2.8 | 2.5 |
| Aqueous Solubility | 0.12 mg/mL | 0.25 mg/mL |
| TNBC GI₅₀ | 15 μM (predicted) | >30 μM |
Future Research Directions
-
Targeted Drug Delivery: Conjugating the compound with nanoparticle carriers to enhance tumor-specific uptake.
-
Dual-Action Prodrugs: Combining the bromothienopyridine core with nitric oxide donors for synergistic anticancer effects.
-
Broad-Spectrum Antimicrobials: Optimizing substituents to improve potency against multidrug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume